1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the pentyl chain: This can be done through alkylation reactions using pentyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The imidazo[2,1-f]purine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,7-dimethyl-3-pentyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the trifluoromethyl group, resulting in different chemical properties.
1,7-dimethyl-3-pentyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique properties such as increased lipophilicity, chemical stability, and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
4,7-dimethyl-2-pentyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O2/c1-4-5-6-11-27-18(30)16-17(26(3)20(27)31)25-19-28(16)12-13(2)29(19)15-9-7-14(8-10-15)21(22,23)24/h7-10,12H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXIFKRSJQUMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(F)(F)F)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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